
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as AOTC, is a chemical compound with potential applications in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of novel drugs and therapeutic agents. In
科学研究应用
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. Additionally, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have neuroprotective effects, which could be useful in the treatment of neurological disorders.
作用机制
The mechanism of action of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not yet fully understood. However, it has been proposed that 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition could be useful in the treatment of various diseases, including cancer and inflammatory disorders.
Biochemical and Physiological Effects:
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which could lead to the death of cancer cells. 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to inhibit the production of pro-inflammatory cytokines, which could be useful in the treatment of inflammatory disorders. Additionally, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have antioxidant properties, which could be useful in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its potential as a lead compound for the development of novel drugs. Its unique structure and properties make it a promising candidate for the development of drugs with improved efficacy and fewer side effects. However, there are also limitations to the use of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments. Its synthesis can be challenging and requires expertise in organic chemistry. Additionally, its mechanism of action is not yet fully understood, which could make it difficult to develop drugs based on 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
未来方向
There are several future directions for research on 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to optimize the synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and improve its properties as a lead compound for drug development.
Conclusion:
In conclusion, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound with potential applications in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of novel drugs and therapeutic agents. The synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be challenging, but its potential benefits make it a worthwhile area of research. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for the treatment of various diseases.
合成方法
The synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be achieved through a multistep process involving the reaction of various reagents and catalysts. One of the most commonly used methods involves the condensation of 4-hydroxycoumarin with benzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to further reactions with various other reagents to yield 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. The synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be challenging and requires expertise in organic chemistry.
属性
IUPAC Name |
2-amino-5-oxo-4-(1-phenylethyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11(12-6-3-2-4-7-12)16-13(10-19)18(20)22-15-9-5-8-14(21)17(15)16/h2-4,6-7,11,16H,5,8-9,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPYAYQWMTWWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=C(OC2=C1C(=O)CCC2)N)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


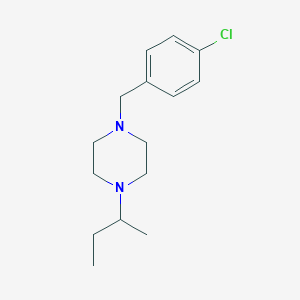
![2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5123158.png)


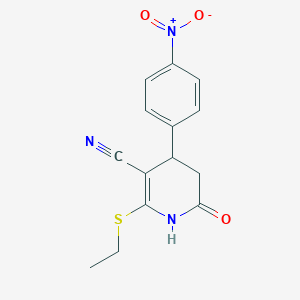

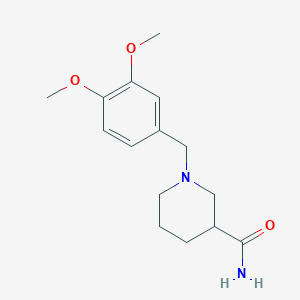
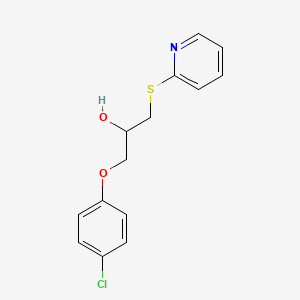
![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
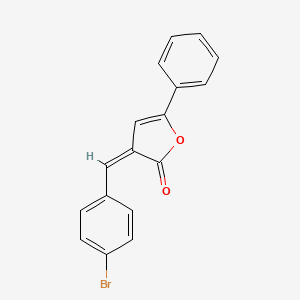
![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)

![3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5123233.png)